molecular formula C8H12N2<br>C6H4(CH2NH2)2<br>C8H12N2 B075579 m-Xylylenediamine CAS No. 1477-55-0

m-Xylylenediamine

Cat. No.: B075579
CAS No.: 1477-55-0
M. Wt: 136.19 g/mol
InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N
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Description

m-Xylylenediamine, also known as 1,3-Bis(aminomethyl)benzene, is an organic compound with the molecular formula C8H12N2. It is a colorless liquid with a slight almond-like odor. This compound is primarily used as an intermediate in the production of various chemicals and materials, including epoxy resins, polyamides, and polyurethanes .

Mechanism of Action

m-Xylylenediamine

, also known as 1,3-Benzenedimethanamine , is an organic compound with the formula C6H4(CH2NH2)2 . It is a colorless oily liquid produced by the hydrogenation of isophthalonitrile . Here is a detailed explanation of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Xylylenediamine can be synthesized through several methods. One common method involves the catalytic hydrogenation of 1,3-Benzenedicarbonitrile in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of m-Xylene with ammonia and air to form 1,3-Benzenedicarbonitrile, which is then hydrogenated to yield the desired amine. This process is carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

m-Xylylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

m-Xylylenediamine is similar to other aromatic diamines, such as:

Uniqueness

This compound is unique due to its specific positioning of amine groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to be used in specialized applications, particularly in the production of high-performance polymers and resins .

Properties

IUPAC Name

[3-(aminomethyl)phenyl]methanamine
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InChI

InChI=1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2
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InChI Key

FDLQZKYLHJJBHD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)CN)CN
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Molecular Formula

C6H4(CH2NH2)2, Array, C8H12N2
Record name M-XYLENE-ALPHA,ALPHA'-DIAMINE
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DSSTOX Substance ID

DTXSID9029649
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Molecular Weight

136.19 g/mol
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Physical Description

M-xylene-alpha,alpha'-diamine is a colorless liquid with an amine smell. Mp: 14.1 °C; bp: 273 °C. Water soluble., Liquid, Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid with an amine-like odor., Colorless liquid.
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Boiling Point

477 °F at 760 mmHg (NIOSH, 2023), 247 °C, 273 °C, 477 °F
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Flash Point

243 °F (NIOSH, 2023), Flash point =117 °C, 273 °F OC, 134 °C o.c., 243 °F
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Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH WATER AND ALC; PARTIALLY SOL IN PARAFFIN HYDROCARBON SOLVENTS, Solubility in water: good, Miscible
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Density

1.032 (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.05, 1.032
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Vapor Pressure

0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], 0.03 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg
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Color/Form

COLORLESS LIQ, Colorless liquid.

CAS No.

1477-55-0
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-XYLENE-⍺,⍺'-DIAMINE
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URL https://www.osha.gov/chemicaldata/274
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylamine, m-phenylenebis-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/PF88DF10.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

58 °F (NIOSH, 2023), 14.1 °C, 58 °F
Record name M-XYLENE-ALPHA,ALPHA'-DIAMINE
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URL https://cameochemicals.noaa.gov/chemical/25082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BIS(AMINOMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-XYLENE-⍺,⍺'-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/274
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name m-Xylene-alpha,alpha'-diamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0671.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

1-(Dihexadecyl)aminomethyl-3-cyanobenzene (1,814 g.) was placed in an autoclave (15 gal.) with a mixture of hexane (1.98 l.), ethanol (17.82 l.) and ammonia (3,627 g.). Said mixture was prepared in advance by saturating the ethanol-hexane mixture with ammonia gas. The saturated mixture was refrigerated until it was ready for use. Raney nickel (3,689 g., wet weight) was added. The Raney nickel W2 is weighed as a wet slurry, the form in which it is obtained from W. R. Grace as Raney nickel No. 28. This differs from the standard W2 Raney nickel in that it is slurried in water rather than benzene. For the present process, the difference is inconsequential. The mixture was contacted with hydrogen gas maintained at a pressure of 50 psig. for four hours at room temperature. After the uptake of hydrogen ceased, the mixture was filtered and the filtrate concentrated to an oil by vacuum distillation. The oil was dissolved in methylene chloride (4.0 l.) and washed once with water (2.0 l.) and three times with a saturated sodium chloride solution (1.0 l.). The clear methylene chloride solution was then dried over magnesium sulfate (454 g.), filtered and concentrated to an oil again to yield 1-dihexadecyl)aminomethyl-3-aminomethylbenzene (1,236 g., 68% yield). The purity of the product was determined by thin layer chromatography. The dihydrochloride salt was prepared by dissolving the 1-(dihexadecyl)aminomethyl-3-aminomethylbenzene (1,236 g.) in ethanol (5.0 l.) and ethanol (5.0 l.) containing dissolved hydrogen chloride gas (800 g.) was added. The mixture was stirred for one hour at room temperature and the solvent removed by vacuum distillation. Ether (8.0 l.) was added to the residue until a clear solution was obtained. Cooling with a dry ice/acetone bath followed by the slow addition of acetonitrile effected the precipitation of 1-(dihexadecyl)aminomethyl-3-aminomethylbenzene diamine dihydrochloride as a fine white crystalline material. The overall yield for the two processes was 62.5%.
Name
1-(Dihexadecyl)aminomethyl-3-cyanobenzene
Quantity
0 (± 1) mol
Type
reactant
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Quantity
1.98 L
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.82 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5 to 50 mol % of one or more diamines selected from 1,3-bis-(aminomethyl)-cyclohexane; 1,4-bis-(aminomethyl)-cyclohexane; 2,5-bis-(aminomethyl)-bicyclo-[2,2,1]-heptane; 2,6-bis(aminomethyl)-bicyclo-[2,2,1]-heptane; bis-(4-aminocyclohexyl) derivative of an alkane having from 1 to 6 carbon atoms; and m-xylylenediamine, provided that up to 50 mol % of the m-xylylenediamine may be substituted by p-xylylene diamine,
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis-(4-aminocyclohexyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

5 g of alumina powder containing 5% by weight of ruthenium, 26.8 g of isopthalonitrile and 30 g of liquid ammonia were charged into an autoclave having a net capacity of 200 cc, provided with an electromagnetic stirrer, and subjected to reaction at a reaction temperature of 140° C. and a reaction pressure of 150 kg/cm2 for 60 minutes by continuously supplying hydrogen to the autoclave. As a result of analysis of the reaction product liquid, it was found that the yield of 1,3-BAC was 87.8% and 3-methylbenzylamine and metaxylylenediamine were obtained as by-products in yields of 4.8% and 3%, respectively, while the yield of other lower boiling and higher boiling products than the boiling point of the BAC was 4.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
26.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 91.5 mol %, and as other products 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.6 mol % of 3-methylbenzylamine, 0.2 mol % of metaxylene and 3.1 mol % of unreacted metaxylylenediamine were obtained.
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

By using 1-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxyaldehyde-1',1'-diphenylhydrazone (C-2) as a charge-transfer substance, (PC-1) as a binder resin material and xylylenediamine (MXDA) as a crosslinking agent, a solution of (C-2):(PC-1):MXDA:methylene chloride=1:1:0.2:8 (weight ratio) was produced to use it as a coating fluid. On standing for one month, the coating fluid did not whiten nor set to gel.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxyaldehyde-1',1'-diphenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PC-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Xylylenediamine
Reactant of Route 2
m-Xylylenediamine
Reactant of Route 3
Reactant of Route 3
m-Xylylenediamine
Reactant of Route 4
m-Xylylenediamine
Reactant of Route 5
m-Xylylenediamine
Reactant of Route 6
m-Xylylenediamine
Customer
Q & A

Q1: What is the toxicological profile of 1,3-Benzenedimethanamine, particularly regarding its potential for genotoxicity?

A1: Research suggests that 1,3-Benzenedimethanamine does not pose a significant concern for genotoxicity in vivo. Studies have shown that 1,3-bis(isocyanatomethyl)benzene, which rapidly hydrolyzes to 1,3-Benzenedimethanamine in water and simulated gastric fluid, tested negative for genotoxicity in three in vitro tests and one in vivo micronucleus assay in rats []. Furthermore, 1,3-Benzenedimethanamine itself tested negative in two in vitro genotoxicity tests and one in vivo mouse micronucleus assay [].

Q2: How does the structure of 1,3-Benzenedimethanamine influence its ability to form supramolecular structures?

A2: 1,3-Benzenedimethanamine can act as a building block for supramolecular assemblies due to its ability to form salts with arenedisulfonic acids []. The diamine functionality in its structure allows for diverse noncovalent interactions like hydrogen bonding and π-π stacking, contributing to the formation of various supramolecular patterns []. The specific arrangement and properties of these structures are influenced by the choice of arenedisulfonic acid used in the assembly process [].

Q3: Has 1,3-Benzenedimethanamine been identified as an allergen in occupational settings?

A3: Yes, 1,3-Benzenedimethanamine, particularly its N-(2-phenylethyl) derivatives (1,3-BDMA-D), has been identified as a significant occupational allergen, particularly among workers exposed to epoxy resin systems containing these compounds [, ]. These compounds are commonly found in hardeners used for epoxy paints and coatings, and occupational exposure can lead to allergic contact dermatitis [, ].

Q4: How can the structure of oligoguanidines synthesized using 1,3-Benzenedimethanamine be manipulated, and how does this impact their antibacterial activity?

A4: Oligoguanidines can be synthesized using 1,3-Benzenedimethanamine and guanidine hydrochloride via polycondensation reactions []. The resulting oligoguanidines are a mixture of linear and branched/cyclic structures []. The ratio of these structures can be influenced by altering reaction conditions, such as the mole ratio of the reactants and reaction temperature []. Interestingly, a higher proportion of branched/cyclic oligoguanidines leads to greater antibacterial activity [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.